molecular formula C8H7FO2 B1353620 2-(4-Fluorophenoxy)acetaldehyde CAS No. 59769-38-9

2-(4-Fluorophenoxy)acetaldehyde

Cat. No. B1353620
CAS RN: 59769-38-9
M. Wt: 154.14 g/mol
InChI Key: ATJFHEFBESTYKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound 2-(4-fluorophenoxy) acetic acid was synthesized by refluxing, 4-fluoro-phenol as a starting material with ethyl chloroacetate in acetone as solvent . The compound crystallizes in the monoclinic crystal system with the space group P21/c .


Molecular Structure Analysis

The compound 2-(4-fluorophenoxy)acetic acid crystallizes in the monoclinic crystal system with the space group P21/c . The structure was stabilized by C-H···O and C-H···Cg interactions . The intermolecular interactions in the crystal were studied using Hirshfeld surface analysis .


Chemical Reactions Analysis

The decrease in acetaldehyde and furfural concentrations was proposed to be the result of chemical reactions of acetaldehyde and furfural with other compounds present in the FPBO and/or as a result of the self-condensation reactions .


Physical And Chemical Properties Analysis

The molecular weight of 2-(4-Fluorophenyl)acetaldehyde is 138.14 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 2 . The Exact Mass is 138.048093005 g/mol .

Scientific Research Applications

1. Synthesis and Catalysis

  • Asymmetric Synthesis : 2-(4-Fluorophenoxy)acetaldehyde and related compounds are utilized in asymmetric synthesis processes. For instance, the L-proline-catalyzed direct asymmetric self-aldolization of acetaldehyde is a notable example, leading to the formation of synthetically valuable building blocks (Córdova, Notz, & Barbas, 2002).

2. Catalytic Reactions and Surface Chemistry

  • Surface Reactions : Acetaldehyde's reactions on surfaces such as CeO2 and CeO2-Supported Catalysts are studied to understand various reaction pathways including oxidation, reduction, and carbon-carbon bond formation. This research has implications for the development of efficient catalysts and materials science (Idriss et al., 1995).

3. Detection and Sensory Analysis

  • Fluorescence Sensors : Acetaldehyde compounds, like 2-(4-Fluorophenoxy)acetaldehyde, are used in the development of fluorescence sensors for detecting acetaldehyde in various contexts, such as in liquor and spirits. This has applications in quality control and health safety monitoring (Yang et al., 2019).

4. Environmental and Health Studies

  • Bacterial Degradation : Studies on the bacterial degradation of compounds like 2-phenoxyethanol (related to 2-(4-Fluorophenoxy)acetaldehyde) are significant for understanding environmental biodegradation processes and potential bioremediation techniques (Speranza et al., 2002).

5. Biochemical Reactions and Metabolism

  • DNA Damage and Repair : Acetaldehyde, including derivatives like 2-(4-Fluorophenoxy)acetaldehyde, is linked to DNA damage and repair mechanisms. Understanding these processes is crucial for comprehending the biochemical effects of alcohol consumption and potential cancer risks (Hodskinson et al., 2020).

6. Photocatalysis and Air Purification

  • Photo-oxidation Studies :

The adsorption and photo-oxidation of acetaldehyde on catalyst surfaces like TiO2 are studied to develop efficient photocatalytic processes. These findings are particularly relevant for applications in air purification, where controlled degradation of pollutants like acetaldehyde is crucial (Singh et al., 2008).

7. Food and Beverage Industry

  • Wine Fermentation and Flavor : In the wine industry, the metabolism of acetaldehyde by bacteria during fermentation is a key area of study. This process impacts the flavor profile and stability of wines, making it an important aspect of enology and food science (Osborne et al., 2000).

8. Chemical Kinetics and Reaction Pathways

  • Ethanol Condensation and Chemical Reactions : Understanding the condensation of ethanol to higher alcohols, which involves intermediates like acetaldehyde, has significant implications in chemical synthesis and industrial processes. This research helps in developing more efficient and selective chemical reactions (Scalbert et al., 2014).

properties

IUPAC Name

2-(4-fluorophenoxy)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJFHEFBESTYKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453341
Record name 2-(4-fluorophenoxy)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenoxy)acetaldehyde

CAS RN

59769-38-9
Record name 2-(4-Fluorophenoxy)acetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59769-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-fluorophenoxy)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 1.98 g (10 mmoles) of ethyl-p-fluorophenoxy acetate (Example 155) in 15 ml of dry toluene, cooled to -78° C., under argon, is added, dropwise over 30 minutes, 8 ml of a 1.4 M solution of diisobutylaluminum hydride in toluene (11 mmoles). The mixture is stirred for 2 hours at -78° C., 1 ml of methanol is added, followed by 5 ml of water, dropwise. The gel formed is filtered through Celite and washed with 100 ml of ether, portionwise. The organic phase is separated, washed twice with 25 ml of a saturated brine solution, dried with magnesium sulfate, filtered, and evaporated. The oil obtained is distilled at 71°-73° C. (0.1 mm) to give 600 mg (45%) of the subject product as a colorless liquid.
Name
ethyl-p-fluorophenoxy acetate
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
reactant
Reaction Step Five
Quantity
11 mmol
Type
solvent
Reaction Step Six
Yield
45%

Synthesis routes and methods II

Procedure details

A mixture of 4-fluorophenoxyacetaldehyde diethyl acetal (30.0 g., 0.131 mole) acetone (150 ml.), water (150 ml.), and concentrated sulfuric acid (0.8 ml.) is refluxed overnight (ca. 16 hours). The mixture is allowed to cool to room temperature, and is then extracted with methylenechloride four times. The combined extracts are washed with aqueous sodium bicarbonate and dried over anhydrous magnesium sulfate. The solvent is stripped off on a rotary evaporator and the oil residue is subsequently distilled in vacuo at 70°/0.05 mm to give the title compound (19.0 g., 0.123 mole, 94%). ir (neat) 3.23, 3.50, 3.63, 5.71, 6.62, 7.00, 8.00, 8.24, 9.07, 9.38, 12.03, 12.51, 13.12μ; pmr (CCl4) δ 4.37 (2H, d, J=1Hz), 6.6-7.1 (4H, m), 9.68 (1H, t, J=1Hz).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenoxy)acetaldehyde
Reactant of Route 2
2-(4-Fluorophenoxy)acetaldehyde
Reactant of Route 3
2-(4-Fluorophenoxy)acetaldehyde
Reactant of Route 4
2-(4-Fluorophenoxy)acetaldehyde
Reactant of Route 5
2-(4-Fluorophenoxy)acetaldehyde
Reactant of Route 6
2-(4-Fluorophenoxy)acetaldehyde

Citations

For This Compound
3
Citations
W Yu, JM Dener, DA Dickman, P Grothaus… - Bioorganic & medicinal …, 2006 - Elsevier
The metabolites of the tryptase inhibitor CRA-9249 were identified after exposure to liver microsomes. CRA-9249 was found to be degraded rapidly in liver microsomes from rabbit, dog, …
Number of citations: 6 www.sciencedirect.com
C Tighe, B Owen, PJ Guiry - Synthesis, 2023 - thieme-connect.com
Lipoxins are an important class of pro-resolving mediators that play a crucial role in the resolution of inflammation. Thus, the synthesis of more metabolically stable synthetic lipoxin …
Number of citations: 2 www.thieme-connect.com
RE Mewshaw, D Zhou, P Zhou, X Shi… - Journal of medicinal …, 2004 - ACS Publications
N-Aryloxylethylindolealkylamines (5) having dual 5-HT transporter and 5-HT 1A affinity are described. These compounds represent truncated analogues of our previously reported …
Number of citations: 77 pubs.acs.org

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